molecular formula C12H17F2N5 B11729218 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine CAS No. 1856094-48-8

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11729218
CAS No.: 1856094-48-8
M. Wt: 269.29 g/mol
InChI Key: QDGGODATVGRZFJ-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of multiple functional groups, including amino, methyl, and difluoroethyl groups. It is a solid, typically appearing as white to off-white crystalline material .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves several steps, starting with the preparation of the pyrazole ring. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1856094-48-8

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-8-10(5-17-19(8)7-12(13)14)4-15-11-6-16-18(3)9(11)2/h5-6,12,15H,4,7H2,1-3H3

InChI Key

QDGGODATVGRZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNC2=C(N(N=C2)C)C

Origin of Product

United States

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